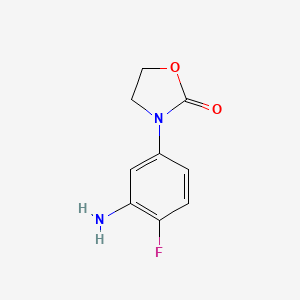

3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one

Übersicht

Beschreibung

3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, also known as Linezolid, is an antibiotic that is used to treat a variety of bacterial infections. It is a member of the oxazolidinone class of antibiotics and was first approved for use in the United States in 2000. Linezolid is known for its broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Wissenschaftliche Forschungsanwendungen

Oxazolidinones as Antimicrobial Agents

Oxazolidinones, including 3-(3-Amino-4-fluorophenyl)-1,3-oxazolidin-2-one, are a novel class of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. They are predominantly bacteriostatic and show significant activity against various important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of this class, demonstrates high oral bioavailability, favorable pharmacokinetics, and a promising toxicity profile, highlighting the potential of oxazolidinones in treating resistant gram-positive infections Diekema & Jones, 2000.

Enhancing Antibacterial Activity

Research efforts are ongoing to find oxazolidinone-based antibacterial agents with improved biological profiles. A significant number of oxazolidinone derivatives are under study, showcasing the intensive research activity in this field. These efforts aim to develop agents with greater potency and novel spectra of activity, potentially offering more effective treatments against bacterial infections Poce et al., 2008.

Oxazolidinone-Containing Hybrids

The development of oxazolidinone-containing hybrids represents a strategic approach to combat methicillin-resistant Staphylococcus aureus (MRSA). By acting on the ribosomal 50S subunit of bacteria and preventing the formation of a functional 70S initiation complex, oxazolidinones offer a novel antimicrobial mechanism. However, the emergence of linezolid-resistant strains necessitates the exploration of hybrids that can interact with multiple targets or mitigate known side effects associated with oxazolidinones. This approach underscores the ongoing search for innovative anti-MRSA agents with enhanced efficacy Jiang et al., 2020.

Cyclodextrin Complexation for Drug Delivery

Cyclodextrins (CDs) form inclusion complexes with various molecules, including antibiotics and antibacterial agents like oxazolidinones. This complexation can improve solubility, modify drug-release profiles, enhance membrane permeability, and amplify antimicrobial activity. CDs offer a versatile platform for drug-delivery applications, enabling the development of sophisticated delivery systems such as nanoparticles, liposomes, and hydrogels. This approach holds promise for optimizing the therapeutic efficacy of antibiotics, including oxazolidinones, against resistant bacterial pathogens Boczar & Michalska, 2022.

Eigenschaften

IUPAC Name |

3-(3-amino-4-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-2-1-6(5-8(7)11)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBBJNLITPWBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

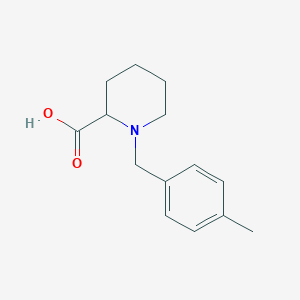

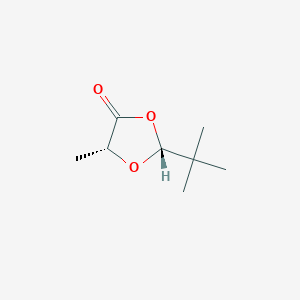

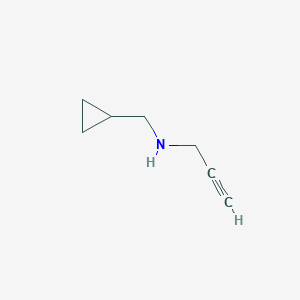

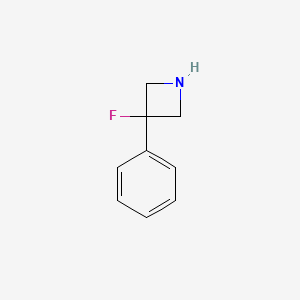

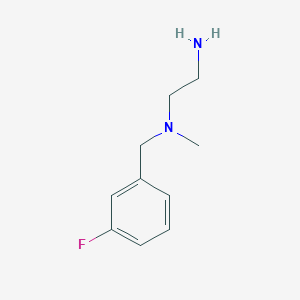

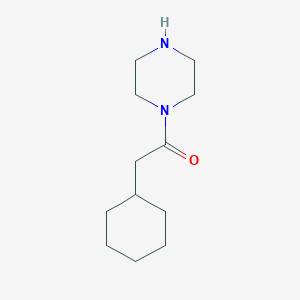

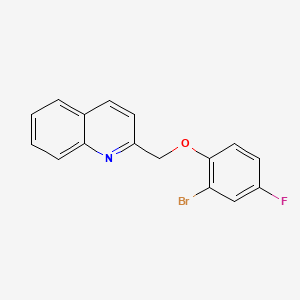

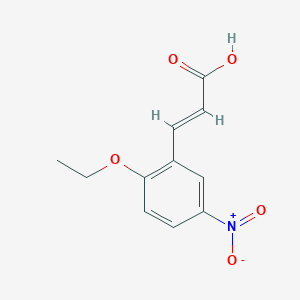

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)

![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)